![molecular formula C17H16N2O2 B7461291 8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461291.png)
8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is of particular interest due to its unique structure and potential applications in various fields of research. In
Mecanismo De Acción
The mechanism of action of 8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes involved in cancer cell proliferation and inflammation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. Additionally, this compound has been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells. One limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.
Direcciones Futuras
There are several future directions that can be explored with 8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one. One area of interest is in the development of novel anticancer agents based on the structure of this compound. Additionally, further studies are needed to determine the safety and toxicity of this compound. Furthermore, this compound may have potential applications in the field of neurodegenerative diseases due to its antioxidant activity. Further research is needed to explore these potential applications.
Métodos De Síntesis
The synthesis of 8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one involves several steps. The first step involves the reaction of 4-methylphenol with 2-bromoacetophenone to form 2-(4-methylphenoxy)acetophenone. The second step involves the reaction of 2-(4-methylphenoxy)acetophenone with 2-amino-6-methylpyridine to form 8-methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one. This synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been studied for its potential use in various fields of scientific research. One area of interest is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
8-methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-3-5-15(6-4-12)21-11-14-10-17(20)19-8-7-13(2)9-16(19)18-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAGSCJYYZLDOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC(=O)N3C=CC(=CC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461214.png)
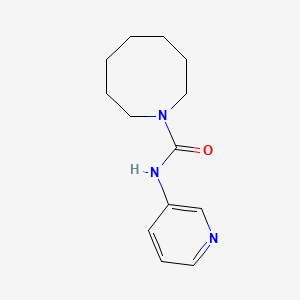
![Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate](/img/structure/B7461230.png)
![N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide](/img/structure/B7461231.png)
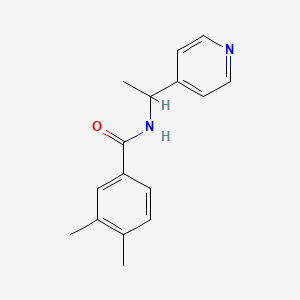
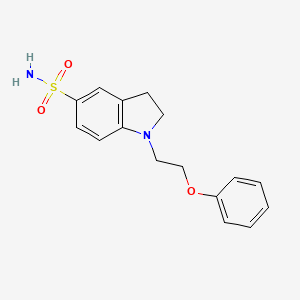

![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461280.png)

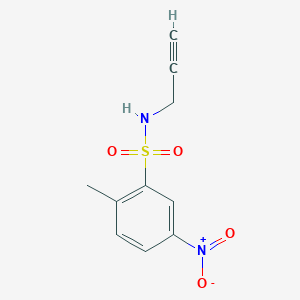
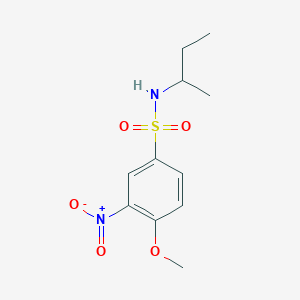


![3-[1-[2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461325.png)